7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione

LogP Lipophilicity Drug-likeness

7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione is a member of the 1,4-dihydroquinoxaline-2,3-dione class, a scaffold extensively studied for glutamate receptor antagonism and incorporated into organic electronic materials. This compound is characterized by a bromine atom at position 7 and fluorine atoms at positions 5 and 6 on the quinoxaline core, resulting in a molecular formula of C8H3BrF2N2O2 and a molecular weight of 277.02 g/mol.

Molecular Formula C8H3BrF2N2O2
Molecular Weight 277.02 g/mol
CAS No. 1820707-83-2
Cat. No. B1383475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione
CAS1820707-83-2
Molecular FormulaC8H3BrF2N2O2
Molecular Weight277.02 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Br)F)F)NC(=O)C(=O)N2
InChIInChI=1S/C8H3BrF2N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H,(H,12,14)(H,13,15)
InChIKeyDXZXDGPZCKSUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione (CAS 1820707-83-2): A Difluorinated Quinoxalinedione Building Block with a Strategic Bromine Handle


7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione is a member of the 1,4-dihydroquinoxaline-2,3-dione class, a scaffold extensively studied for glutamate receptor antagonism and incorporated into organic electronic materials [1]. This compound is characterized by a bromine atom at position 7 and fluorine atoms at positions 5 and 6 on the quinoxaline core, resulting in a molecular formula of C8H3BrF2N2O2 and a molecular weight of 277.02 g/mol [2]. Its predicted LogP of 1.69 and polar surface area of 58 Ų [2] position it as a moderately lipophilic scaffold suitable for further functionalization in medicinal chemistry and materials science research.

Why Generic Quinoxalinedione Substitution Fails: Positional Isomerism and Halogen Effects in 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione


The 1,4-dihydroquinoxaline-2,3-dione scaffold is highly sensitive to the nature and position of substituents, which profoundly affect both its electronic properties and biological activity. A generic substitution of 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione with a non-brominated analog (e.g., 6,7-difluoroquinoxaline-2,3-dione) results in a >4-fold decrease in lipophilicity (ΔLogP > 1.2) , significantly altering membrane permeability and pharmacokinetic profile. More critically, simple positional isomerism—shifting the bromine from position 7 to position 5—generates 5-bromo-6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione, a compound explicitly claimed in patents for glycine receptor antagonism [1]. This indicates that receptor binding pockets discriminate between these regioisomers, and substituting one for the other could lead to loss of target engagement, altered selectivity, or patent infringement. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Guide for 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione Procurement


Enhanced Lipophilicity (LogP) Over the Non-Brominated Parent Scaffold

The introduction of a bromine atom at position 7 of 5,6-difluoroquinoxaline-2,3-dione substantially increases lipophilicity. The target compound exhibits a predicted LogP of 1.69 [1], whereas the non-brominated analog 6,7-difluoroquinoxaline-2,3-dione has a significantly lower predicted XLogP3 of 0.400 . This difference of 1.29 log units translates to a >19-fold increase in octanol-water partition coefficient, indicating markedly improved membrane permeability potential.

LogP Lipophilicity Drug-likeness

Synthetic Versatility: Bromine as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The presence of a bromine atom at position 7 provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is completely absent in the non-brominated analog 6,7-difluoroquinoxaline-2,3-dione. While the fluorine atoms at positions 5 and 6 can participate in nucleophilic aromatic substitution (SNAr) [1], the bromine enables orthogonal C-C bond formation. The non-brominated comparator offers no such handle for late-stage diversification via cross-coupling.

Suzuki Coupling C-C Bond Formation Building Block

Patent-Protected Positional Isomerism: Distinction from the 5-Bromo-6,7-difluoro Isomer

The regioisomer 5-bromo-6,7-difluoro-1,4-dihydroquinoxaline-2,3-dione is explicitly claimed in patent ES2313714T3 as a glycine receptor antagonist [1]. The 7-bromo-5,6-difluoro isomer (target compound) is structurally distinct and is not encompassed by the same patent's claims. This positional shift places the bromine from the 5-position adjacent to a fluorine to the 7-position, altering the electronic and steric presentation to biological targets. For organizations seeking freedom-to-operate or novel intellectual property in the quinoxalinedione space, the 7-bromo-5,6-difluoro substitution pattern represents a distinct chemical entity with potentially divergent biological activity.

Glycine Receptor Antagonist Positional Isomer Patentability

Molecular Weight and Physicochemical Profile Differentiate from PTQ10-Related Dibromo Building Blocks

In the context of organic electronics, the acceptor unit for high-performance polymer PTQ10 is derived from 5,8-dibromo-6,7-difluoroquinoxaline-2-ol [1]. The target compound (MW 277.02 g/mol, monobromo) is 80 Da lighter than the dibromo analog (MW ~357 g/mol). This lower molecular weight and the presence of a single bromine enable mono-functionalization, allowing the synthesis of asymmetric donor-acceptor-donor (D-A-D) small molecules or polymers with different optical bandgaps compared to those obtained from dibromo precursors. The dione functionality also offers different hydrogen-bonding capabilities versus the 2-ol derivative employed in PTQ10.

Organic Solar Cells Molecular Weight PTQ10

Where 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione Delivers Maximum Scientific and Industrial Value


CNS Drug Discovery: Lead Generation for Glycine/NMDA Receptor Modulators Requiring Distinct IP

For medicinal chemistry programs targeting the glycine binding site of the NMDA receptor, 7-bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione serves as a key scaffold with a >19-fold higher lipophilicity (LogP 1.69) than the non-brominated parent (XLogP3 0.400) [Section 3, Evidence 1]. Its substitution pattern is not covered by existing glycine receptor antagonist patents such as ES2313714T3, which claims the 5-bromo positional isomer [Section 3, Evidence 3]. This enables the generation of novel, patentable leads with potentially improved CNS penetration, while minimizing the risk of freedom-to-operate conflicts.

Parallel Medicinal Chemistry: Rapid SAR Exploration via Orthogonal Diversification Handles

The compound's unique substitution pattern—featuring one aryl bromide at C-7 for Pd-catalyzed cross-coupling and two aryl fluorides at C-5 and C-6 for SNAr reactions—provides two orthogonal diversification handles [Section 3, Evidence 2]. This enables a single building block to generate structurally diverse libraries through sequential, chemoselective transformations, accelerating hit-to-lead progression and reducing the number of synthetic steps compared to non-halogenated or mono-halogenated analogs.

Asymmetric Organic Semiconductor Design: Mono-Bromo Building Block for D-A-D Small Molecules

For organic photovoltaic (OPV) research, the mono-bromo dione offers a different architectural tool versus the widely used 5,8-dibromo-6,7-difluoroquinoxaline-2-ol (PTQ10 precursor). The lower molecular weight (277.02 g/mol) and single bromination site [Section 3, Evidence 4] permit the construction of asymmetric donor-acceptor-donor (D-A-D) small molecules with distinct optical bandgaps, crystallinity, and blend morphology, enabling fine-tuning of open-circuit voltage (Voc) and short-circuit current (Jsc) in bulk-heterojunction solar cells.

Quote Request

Request a Quote for 7-Bromo-5,6-difluoroquinoxaline-2,3(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.